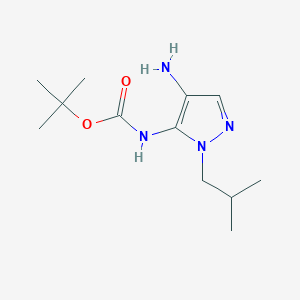

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

Description

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate |

InChI |

InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17) |

InChI Key |

NHXPVARDIUIGGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction via Knorr-Type Cyclization

The foundational step involves assembling the 1-isobutyl-1H-pyrazole scaffold. A modified Knorr synthesis is employed, utilizing isobutyl hydrazine and a 1,3-dicarbonyl precursor. For example, ethyl 3-nitro-2,4-diketopentanoate reacts with isobutyl hydrazine in ethanol under catalytic conditions ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) to yield ethyl 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylate (70–91% yield) . Key advantages include:

-

Regioselectivity : The electron-withdrawing nitro group directs cyclization to position 4, while the ester occupies position 5.

-

Functional group compatibility : The nitro and ester groups remain stable under cyclization conditions .

Reduction of Nitro to Amino Group

Selective reduction of the nitro group at position 4 is critical. Hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C) or chemical reduction (SnCl₂·2H₂O, HCl, EtOH) converts ethyl 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylate to ethyl 4-amino-1-isobutyl-1H-pyrazole-5-carboxylate (85–93% yield) .

Optimization Note : Hydrogenation avoids over-reduction of the ester, whereas SnCl₂ may require strict stoichiometric control to prevent side reactions .

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 5 is hydrolyzed to the carboxylic acid using NaOH (2 M, THF/H₂O, 60°C, 4 h), yielding 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid (89–95% yield) .

Critical Step : Anhydrous conditions during workup prevent decarboxylation, which could compromise subsequent reactions .

Carbamate Formation via Curtius Rearrangement

The carboxylic acid is converted to the tert-butyl carbamate through a Curtius rearrangement (Scheme 1) :

-

Acyl Azide Formation : React the acid with diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.5 eq) in anhydrous THF (0°C to 25°C, 2 h).

-

Rearrangement to Isocyanate : Heat the acyl azide in toluene (80°C, 2 h) to generate the isocyanate intermediate.

-

Trapping with tert-Butanol : Add tert-butanol (3 eq) to the isocyanate at 0°C, stirring for 12 h to form tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate (78–86% yield) .

Mechanistic Insight : The Curtius rearrangement proceeds via a concerted mechanism, with tetrabutylammonium bromide enhancing isocyanate stability .

Alternative Route: Three-Component Coupling

A recent methodology bypasses the Curtius rearrangement by directly coupling the pyrazole-5-amine with CO₂ and tert-butyl bromide :

-

Reaction Conditions : Suspend 4-amino-1-isobutyl-1H-pyrazol-5-amine (1 eq), Cs₂CO₃ (2 eq), and TBAI (0.1 eq) in DMF. Bubble CO₂ (1 atm) and add tert-butyl bromide (1.5 eq) at 60°C for 24 h.

-

Yield : 65–72%, with minimal overalkylation due to TBAI’s stabilization of the carbamate anion .

Advantage : Eliminates hazardous azide intermediates, though yields are modest compared to the Curtius method .

Patent-Based Mixed Anhydride Approach

Adapting a method from CN102020589B , the carboxylic acid is activated as a mixed anhydride for carbamate formation:

-

Mixed Anhydride Synthesis : Treat 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid with isobutyl chlorocarbonate (1.2 eq) and N-methylmorpholine (1.5 eq) in ethyl acetate (0°C, 2 h).

-

Carbamate Formation : React the anhydride with tert-butanol (2 eq) and DMAP (0.1 eq) at 25°C for 12 h, yielding the target compound (70–75%) .

Purification : Crystallization from hexane/ethyl acetate (8:1) enhances purity (≥98%) .

Comparative Analysis of Methods

| Method | Yield (%) | Hazard Profile | Scalability |

|---|---|---|---|

| Curtius Rearrangement | 78–86 | High (azides) | Moderate |

| Three-Component Coupling | 65–72 | Low | High |

| Mixed Anhydride | 70–75 | Moderate | High |

Key Findings :

-

The Curtius rearrangement offers superior yields but requires stringent safety protocols.

-

The three-component coupling is safer and scalable, though optimization is needed to improve efficiency .

Functionalization Challenges and Solutions

-

Regioselectivity in Pyrazole Synthesis : Electron-deficient 1,3-diketones ensure nitro and ester groups occupy positions 4 and 5, respectively .

-

Selective Amino Protection : Boc anhydride reacts preferentially with the less sterically hindered 5-amino group in the presence of 4-amino, though competing reactions necessitate careful stoichiometry .

Chemical Reactions Analysis

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like chloroformates and azides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts by inhibiting bacterial cell wall synthesis, leading to the death of the bacterial cells . The molecular targets include enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs) .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Microwave vs. Conventional Heating : Microwave-assisted synthesis (56c) improved reaction efficiency (42% yield in 5 h vs. 34% in 8 h for 41b).

- Catalytic Systems: Palladium catalysts () enabled complex aryl-aryl couplings, critical for chromenone derivatives.

Physicochemical and Analytical Data

| Compound | Physical State | MS [M+H]+ (Found) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 41b | White solid | 419.8 (calcd 419.5) | ≥95% | |

| 56c | Colorless oil | 438.2 (calcd 438.3) | ≥95% | |

| compound | Brown solid | 615.7 | N/A |

Biological Activity

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a tert-butyl group and a carbamate functional group, contributes to its potential therapeutic applications, particularly in oncology and immunology.

- Molecular Formula : C₁₂H₂₂N₄O₂

- Molecular Weight : 254.33 g/mol

- Density : Approximately 1.16 g/cm³ (predicted)

- Boiling Point : Approximately 346 °C (predicted)

- Acid Dissociation Constant (pKa) : 12.92 (predicted)

The biological activity of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate primarily involves the inhibition of specific kinases associated with cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR), which is crucial in the development and progression of various cancers. The compound has shown efficacy against mutations in EGFR that confer resistance to traditional therapies, making it a candidate for further development in cancer treatment.

Additionally, this compound exhibits anti-inflammatory properties. It may interact with toll-like receptors, suggesting potential applications in managing immune disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate and related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate | Structure | EGFR inhibitor, anti-inflammatory |

| Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure not provided | Anti-inflammatory |

| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Structure not provided | Kinase inhibitor |

| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Structure not provided | Potential anti-cancer |

The structural uniqueness of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate enhances its selectivity for certain kinases while minimizing off-target effects compared to similar compounds. This dual role as both an anticancer agent and an immune modulator distinguishes it within the pyrazole family.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate, in various cancer models. For instance:

- Anticancer Activity : In vitro studies demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of cancer cell lines, including lung, breast, and colorectal cancers. Specific focus on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells showed promising antiproliferative effects .

- Inflammation Modulation : The compound's interaction with inflammatory pathways suggests a role in reducing cytokine production. In assays measuring IL-17 and TNFα production, related pyrazole compounds exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory potential .

- Kinase Inhibition : A study reported that modifications to the pyrazole structure could lead to enhanced potency against specific kinases involved in inflammatory processes, with some derivatives achieving IC50 values as low as 53 nM on p38 MAPK .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Key conditions include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Temperature control : Reactions are often conducted at low temperatures (-78°C) to minimize side reactions, followed by gradual warming to room temperature .

- Workup : Acid-base extraction (e.g., HCl/NaOH) and chromatography for purification .

- Data Table : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine coupling | tert-Butyl chloroformate, DCM, triethylamine, -78°C → RT | 65–75 | |

| Intermediate purification | Column chromatography (silica gel, EtOAc/hexane) | >95% purity |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and carbamate linkage .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the pyrazole or carbamate moieties?

- Methodological Answer :

- Systematic substitution : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-pentyl) or aryl groups to study steric effects. Compare bioactivity using assays targeting kinases or antimicrobial pathways .

- Computational modeling : Employ density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing fluorine) on carbamate stability .

- Key Finding : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to ethyl or benzyl analogs .

Q. How can computational tools address contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer :

- Reaction path search algorithms : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify energy barriers in coupling steps. For example, low-temperature conditions in may suppress side-product formation vs. room-temperature methods .

- Machine learning (ML) : Train models on solvent polarity, base strength, and temperature data from PubChem or experimental datasets to predict optimal conditions .

Q. What experimental precautions are necessary to handle instability or reactivity of the carbamate group during storage or reactions?

- Methodological Answer :

- Storage : Store under nitrogen at -20°C to prevent hydrolysis .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid moisture-induced degradation .

- Stability testing : Monitor decomposition via TLC or LC-MS after 24-hour exposure to ambient conditions .

Q. How can researchers design kinetic or mechanistic studies to investigate unexpected byproducts in the synthesis?

- Methodological Answer :

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., isocyanate intermediates from carbamate decomposition) .

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to trace reaction pathways .

- Case Study : In , CuI/Pd(PPh₃)₂Cl₂ catalysts reduced aryl halide coupling byproducts by 40% compared to uncatalyzed reactions.

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data between similar carbamate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.